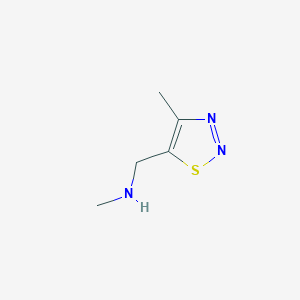

N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine" is a derivative of thiadiazole, which is a heterocyclic compound containing sulfur and nitrogen. This class of compounds is known for its diverse biological activities, including antioxidant properties. The compound is structurally related to various synthesized derivatives that have been studied for their potential antioxidant effects and other biological activities.

Synthesis Analysis

The synthesis of related N-methyl-thiadiazol derivatives involves the formation of thiosemicarbazides followed by cyclization to form the thiadiazole ring. For instance, novel 1-methyl-4-(2-(2-substitutedphenyl-1H-benzimidazol-1-yl)acetyl)thiosemicarbazides and their corresponding thiadiazole derivatives were synthesized and tested for their antioxidant properties . The synthesis typically requires the use of a suitable acylating agent and a base to facilitate the cyclization process.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This ring is often substituted with various alkyl or aryl groups that can significantly influence the compound's biological activity. The molecular structure is confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as elemental analysis .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including condensation reactions to form imines or cycloaddition reactions to form more complex heterocyclic systems. For example, a 1,3-dipolar cycloaddition reaction was used to synthesize a triazole derivative with a thiadiazole-related structure . These reactions are often carried out under reflux conditions in suitable solvents like toluene.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the thiadiazole ring. The antioxidant properties of these compounds are evaluated using in vitro systems, such as the DPPH radical scavenging assay. Some derivatives show good scavenging activity, indicating their potential as antioxidants . The biological activities of these compounds are also assessed through various assays, including lipid peroxidation inhibition and enzyme inhibition studies .

Applications De Recherche Scientifique

Dyeing Performance of Thiadiazole Derivatives

N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives, related to N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine, have been synthesized and assessed for their dyeing performance on nylon fabric. These compounds were characterized by various spectroscopic methods and showed promising applications in the field of acid dyes (Malik et al., 2018).

Antimicrobial Activities of Benzimidazole Derivatives

Compounds related to N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine, specifically 1,3,4-thiadiazole derivatives of benzimidazole, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds demonstrated significant antimicrobial properties, highlighting their potential in pharmacological applications (Barot et al., 2017).

Application in Photodynamic Therapy

A zinc phthalocyanine compound, substituted with a derivative similar to N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine, has been synthesized and characterized. Its photophysical and photochemical properties suggest significant potential for application as a Type II photosensitizer in photodynamic therapy for cancer treatment, due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).

Synthesis of Schiff Bases for Biological Activities

Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, structurally related to N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine, have been synthesized and tested for their DNA protective ability and antimicrobial activity. Some of these compounds showed strong activity against specific bacteria and demonstrated cytotoxicity against cancer cell lines, indicating their potential in developing therapies (Gür et al., 2020).

Synthesis of Novel 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives, similar in structure to N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine, have been designed and synthesized. Their broad applications in medicinal chemistry, particularly due to their diverse biological activities like antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant properties, are notable (Ameen & Qasir, 2017).

Orientations Futures

The future research directions could involve exploring the potential biological activities of “N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine” and its derivatives, given the known bioactivities of 1,3,4-thiadiazole derivatives . Further studies could also focus on the development of efficient synthesis methods for this compound.

Propriétés

IUPAC Name |

N-methyl-1-(4-methylthiadiazol-5-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c1-4-5(3-6-2)9-8-7-4/h6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLGXALTUJAMMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649336 |

Source

|

| Record name | N-Methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine | |

CAS RN |

1060817-72-2 |

Source

|

| Record name | N-Methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327041.png)

![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327043.png)

![2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327045.png)

![8-Oxa-2-azaspiro[4.5]decane](/img/structure/B1327047.png)

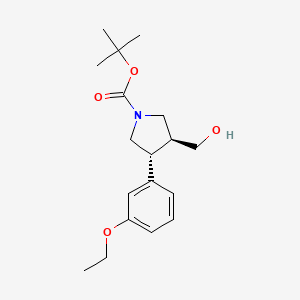

![[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1327048.png)

![2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327059.png)

![2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327060.png)

![3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1327067.png)